![molecular formula C11H10ClNO2Se B12514359 5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione CAS No. 675622-06-7](/img/structure/B12514359.png)
5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione is a synthetic organic compound that belongs to the class of selenazolidine derivatives. This compound is characterized by the presence of a selenazolidine ring, which is a five-membered ring containing selenium, and a chloromethylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione typically involves the reaction of 3-chloro-4-methylbenzyl chloride with selenourea under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the selenazolidine ring can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxide and selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted selenazolidine derivatives.
Aplicaciones Científicas De Investigación
5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione involves its interaction with various molecular targets and pathways. The selenium atom in the selenazolidine ring can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This compound can also generate reactive oxygen species (ROS), which can induce oxidative stress and cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3-Chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- 3-Chloro-4-methylphenyl isocyanate
- 4-Chloro-3-methylphenol
Uniqueness
5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione is unique due to the presence of the selenazolidine ring, which imparts distinct chemical and biological properties. The selenium atom enhances the compound’s reactivity and potential biological activities compared to similar compounds that lack selenium .
Propiedades
Número CAS |
675622-06-7 |
|---|---|
Fórmula molecular |
C11H10ClNO2Se |
Peso molecular |
302.62 g/mol |
Nombre IUPAC |
5-[(3-chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C11H10ClNO2Se/c1-6-2-3-7(4-8(6)12)5-9-10(14)13-11(15)16-9/h2-4,9H,5H2,1H3,(H,13,14,15) |
Clave InChI |
OCSRIYUCIKTHTR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CC2C(=O)NC(=O)[Se]2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-chlorophenyl)ethenyl]-1H-benzimidazole](/img/structure/B12514287.png)
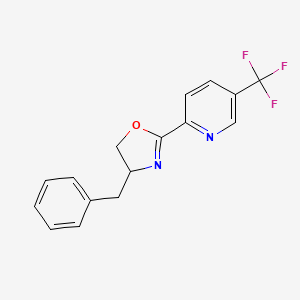
![N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12514304.png)
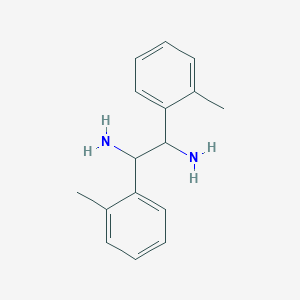
![4-[(E)-(2-Ethylhex-2-en-1-ylidene)amino]-N-phenylaniline](/img/structure/B12514320.png)
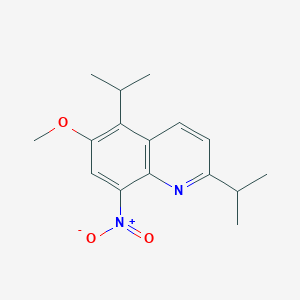
![Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl-](/img/structure/B12514327.png)
![(S)-N-[2-(2-Cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]-6-hydroxyquinoline-4-carboxamide](/img/structure/B12514334.png)
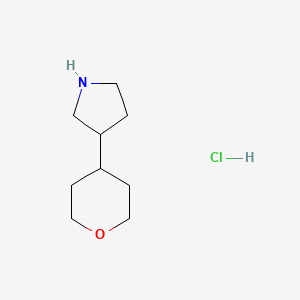
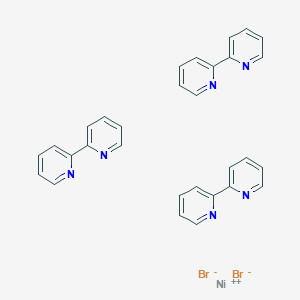
![methyl 7-[3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoate](/img/structure/B12514347.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile](/img/structure/B12514349.png)
![N-(2-Chloroethyl)-N'-[3-(2-hydroxyethyl)phenyl]urea](/img/structure/B12514352.png)
